amine CAS No. 1019551-61-1](/img/structure/B1460430.png)
[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine
説明
“2-(4-Fluorophenyl)ethylamine”, commonly referred to as FPEA, is a chemical compound classified as a selective serotonin releasing agent (SSRA). It is a synthetic cathinone, one of the most numerous and widespread groups among novel psychoactive substances .
Synthesis Analysis
The synthesis of such compounds is a complex process. For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis
The molecular formula of FPEA is C13H20FN . It contains total 35 bond(s); 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .科学的研究の応用
The applications of "2-(4-Fluorophenyl)ethylamine" span various fields in scientific research, excluding its direct drug use, dosage, and side effects. Below are the summaries of research findings related to its applications:
Quantum Theory and Molecular Interaction Analysis
Research by El-Emam et al. (2020) explored the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including an analog closely related to "2-(4-Fluorophenyl)ethylamine." The study highlighted the importance of halogen substitutions, like fluorine, in affecting the molecular orientation and intermolecular interactions, providing insights into the molecular behavior critical for designing molecules with desired properties (El-Emam et al., 2020).
Anticancer Research
A study by Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and evaluated their in vitro cytotoxicity against various human tumor cell lines. This research underscores the potential therapeutic applications of organotin compounds in cancer treatment, hinting at the broader applicability of similar structures in medicinal chemistry (Basu Baul et al., 2009).
Catalysis and Polymer Research
Lee and Hong (2018) introduced polyhedral oligomeric silsesquioxanes (POSSs) conjugated with bis(diphenylphosphino)amine ligand for catalytic applications, including ethylene trimerization and tetramerization. The research demonstrates how modifications to the ligand structure, including fluorophenyl groups, can significantly enhance catalytic activity and stability, providing a foundation for future advancements in catalysis and polymer science (Lee & Hong, 2018).
Materials Science and Ink Security
Lu and Xia (2016) developed a novel V-shaped molecule for application as a security ink, showcasing the material's multi-stimuli responsive properties. This research illustrates the potential of structurally complex amines, like "2-(4-Fluorophenyl)ethylamine," in developing advanced materials with unique optical and chemical properties for security and other applications (Lu & Xia, 2016).
Synthetic Methodologies and Chemical Analysis
Dybek et al. (2019) discussed the syntheses and analytical characterizations of novel psychoactive substances, including fluorolintane and its isomers. This study emphasizes the importance of analytical chemistry in identifying and characterizing new compounds, which is crucial for regulatory purposes and understanding the pharmacological potential of novel substances (Dybek et al., 2019).
These examples demonstrate the diverse scientific research applications of structures similar to "2-(4-Fluorophenyl)ethylamine," spanning from molecular interaction analysis and anticancer research to catalysis, materials science, and synthetic methodologies. Each study contributes to our understanding of complex molecular structures and their potential applications in various scientific fields.
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQESKSNFTPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



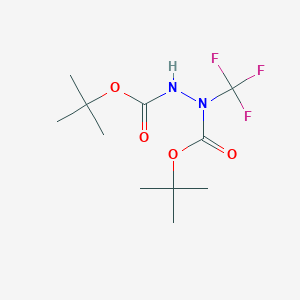
![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)
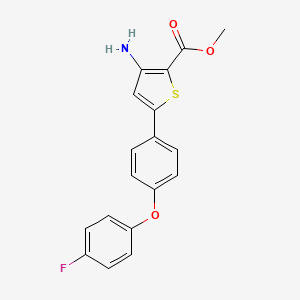
![4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1460356.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
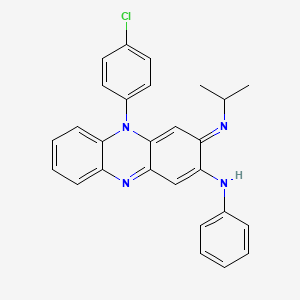

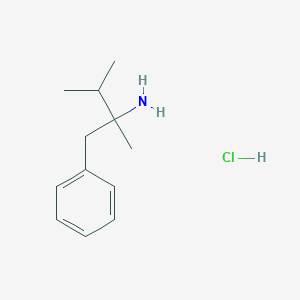
![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
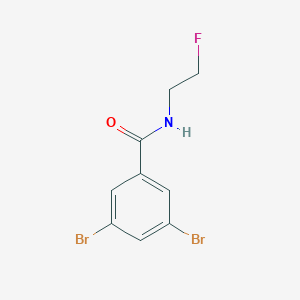
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)